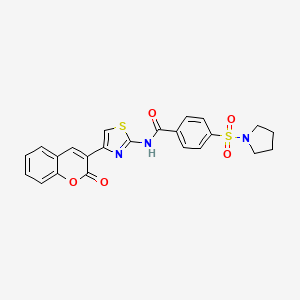

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic hybrid molecule combining three pharmacologically relevant moieties:

- Thiazole ring: A heterocyclic scaffold frequently utilized in medicinal chemistry for its antimicrobial, anti-inflammatory, and kinase-inhibitory activities .

- 4-(Pyrrolidin-1-ylsulfonyl)benzamide: A sulfonamide-substituted benzamide group, which enhances solubility and binding affinity to biological targets, particularly enzymes and receptors .

The compound’s synthesis typically involves coupling the coumarin-thiazole core with the sulfonamide benzamide moiety via amide bond formation. Its structural complexity necessitates rigorous characterization via ¹H/¹³C NMR, HRMS, and X-ray crystallography (where applicable) to confirm purity and tautomeric forms .

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S2/c27-21(15-7-9-17(10-8-15)33(29,30)26-11-3-4-12-26)25-23-24-19(14-32-23)18-13-16-5-1-2-6-20(16)31-22(18)28/h1-2,5-10,13-14H,3-4,11-12H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYMXDATTIVWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.

Coupling Reactions: The chromenyl and thiazolyl intermediates are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzamide moiety with pyrrolidine sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Material Science: Its unique structure may impart interesting properties to materials, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of coumarin-thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 338.34 g/mol. The compound features a coumarin moiety fused with a thiazole ring and a pyrrolidine sulfonamide group, contributing to its unique chemical and biological characteristics.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and coumarin exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|---|

| IVa | E. coli | 20 | 25 |

| IVb | S. aureus | 25 | 25 |

| IVc | C. albicans | 18 | 100 |

The results indicate that at concentrations of 25 mg/mL for bacteria and 100 mg/mL for fungi, the compounds reduced microbial growth by 40% to 80% in bacteria and 30% to 60% in fungi .

Cytotoxic Activity

This compound has also been investigated for its cytotoxic properties against various cancer cell lines. Research indicates that compounds with similar structures can inhibit cell proliferation effectively.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A431 (epidermoid) | <10 | Doxorubicin (15) |

| Jurkat (T-cell) | <5 | Doxorubicin (12) |

The compound exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays, revealing its ability to scavenge free radicals effectively.

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

The mechanisms underlying the biological activities of this compound are complex and multifactorial:

- Enzyme Inhibition : The thiazole moiety is known to inhibit various enzymes involved in metabolic processes, which may contribute to its antimicrobial and anticancer effects.

- Cell Cycle Arrest : Studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Free Radical Scavenging : The antioxidant activity is likely due to the ability of the coumarin structure to donate electrons and neutralize reactive oxygen species.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to N-(4-(2-oxo-2H-chromen-3-yltthiazol -2-y)-4-(pyrrolidin -1 -ylsulfonyl )benzenamide:

- Antimicrobial Efficacy : A study on derivatives showed significant antibacterial activity against resistant strains of bacteria, suggesting their use as alternative antibiotics.

- Cancer Therapy : In vitro studies on A431 and Jurkat cells demonstrated that treatment with this compound led to reduced viability and increased apoptosis markers.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reflux conditions (70–80°C) to avoid side reactions .

- pH Adjustment : Use triethylamine (TEA) as a base to neutralize HCl byproducts during coupling .

- Solvent Selection : Anhydrous solvents (e.g., THF, DCM) prevent hydrolysis of intermediates .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method | Yield (%) |

|---|---|---|---|

| 1 | DCM, reflux, 24h | TLC (EtOAc/Hex) | 65–70 |

| 2 | SOCl₂, pyrrolidine | NMR (δ 7.8–8.2 ppm) | 80–85 |

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ at m/z 468.12 (calculated: 468.10) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water, 70:30) .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with known sensitivity to sulfonamide-thiazole hybrids (e.g., carbonic anhydrase, kinase inhibitors) .

- In Vitro Assays :

- Controls : Include positive controls (e.g., acetazolamide for CA inhibition) and vehicle-only groups .

Basic: What storage conditions are recommended to maintain compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .

- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid repeated freeze-thaw cycles .

- Stability Testing : Use HPLC to monitor degradation products (e.g., sulfonyl group hydrolysis) over 6 months .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Functional Group Modifications :

- Assay Design :

Q. Table 2: Example SAR Data

| Modification | IC₅₀ (CA-II, nM) | Cytotoxicity (MCF-7, µM) |

|---|---|---|

| Parent | 450 | 25 |

| -CF₃ analog | 220 | 18 |

| Piperidine | 380 | 30 |

Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?

Methodological Answer:

- QSAR Models : Use descriptors like topological polar surface area (TPSA ≈ 110 Ų) and logP (2.1) to predict blood-brain barrier permeability (low) .

- ADME Prediction : SwissADME or pkCSM to estimate hepatic clearance (high) and CYP450 inhibition risk (CYP3A4) .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition results using isothermal titration calorimetry (ITC) alongside fluorescence assays .

- Dose-Response Curves : Test activity at multiple concentrations (1 nM–100 µM) to exclude false positives .

- Meta-Analysis : Compare data across cell lines (e.g., HeLa vs. HepG2) to identify context-dependent effects .

Advanced: How do in vitro and in vivo efficacy profiles differ, and what factors drive this?

Methodological Answer:

- Metabolic Stability : Use liver microsomes (human/rat) to assess Phase I/II metabolism (e.g., CYP450-mediated oxidation) .

- Bioavailability : Poor oral absorption (Fa < 30%) due to high TPSA; consider prodrug strategies (e.g., esterification) .

Advanced: What methodologies assess this compound’s toxicity and off-target effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.